molecular formula C17H13ClN2O2 B2448920 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034387-19-2

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2448920
CAS No.: 2034387-19-2
M. Wt: 312.75
InChI Key: JFGFMYLZBSGYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a 3-chloro group and a 6-(furan-3-yl)pyridin-3-yl)methyl moiety

Scientific Research Applications

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: Explored for its potential use in organic electronics and as a building block for novel polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the pyridine derivative: The starting material, 6-(furan-3-yl)pyridine, is synthesized through a cyclization reaction involving furfural and an appropriate amine.

    Chlorination: The pyridine derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the 3-chloro group.

    Amidation: The chlorinated pyridine derivative undergoes an amidation reaction with benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(pyridin-3-ylmethyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.

    N-(6-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Lacks the chloro group, which may influence its reactivity and chemical stability.

Uniqueness

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both the chloro and furan groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-15-3-1-2-13(8-15)17(21)20-10-12-4-5-16(19-9-12)14-6-7-22-11-14/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGFMYLZBSGYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.